4-(3-Fluoropyridin-4-yl)benzoic acid
Description
4-(3-Fluoropyridin-4-yl)benzoic acid is a fluorinated aromatic carboxylic acid featuring a pyridine ring substituted with fluorine at the 3-position and linked to a benzoic acid moiety at the 4-position.
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-(3-fluoropyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-14-6-5-10(11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
InChI Key |
GQOOWPQVYVYUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-4-yl)benzoic acid typically involves the coupling of 3-fluoropyridine with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of a boronic acid derivative of benzoic acid with 3-fluoropyridine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of 4-(3-Fluoropyridin-4-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-(3-Fluoropyridin-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Structural and Electronic Differences
(a) Substituent Position and Type
- 4-(Pyridin-4-yl)benzoic acid (CAS 4385-76-6): Lacks fluorine on the pyridine ring, reducing electron-withdrawing effects compared to the 3-fluoro analog. Molecular weight: 199.2 g/mol .
- 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid (CAS 1299607-71-8): Features a trifluoromethyl group at the pyridine 4-position, introducing stronger electron-withdrawing effects. Molecular weight: 267.2 g/mol .
- 4-(4-Fluorophenoxy)benzoic acid (CAS 129623-61-6): Contains a fluorophenoxy group instead of fluoropyridine. Melting point: 171–175°C .
(b) Impact of Fluorine Substitution
- Fluorine at the pyridine 3-position in 4-(3-Fluoropyridin-4-yl)benzoic acid enhances acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 4-(Pyridin-4-yl)benzoic acid) due to inductive effects. This may improve solubility in polar solvents or binding to biological targets .
- In contrast, 2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid (CAS 1267011-08-4) includes a hydroxyl group on the pyridine ring, which introduces hydrogen-bonding capabilities absent in the target compound .
Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 4-(3-Fluoropyridin-4-yl)benzoic acid | C12H8FNO2 | ~233.2* | Not reported | Fluorine at pyridine 3-position |
| 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | 199.2 | Not reported | Non-fluorinated analog |
| 4-(4-Fluorophenoxy)benzoic acid | C13H9FO3 | 232.21 | 171–175 | Fluorophenoxy substituent |
| 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid | C13H8F3NO2 | 267.2 | Not reported | Strong electron-withdrawing CF3 |
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
